molecular formula C24H25N3O2 B304215 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304215
M. Wt: 387.5 g/mol
InChI Key: RMAFAUCLWQNBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MMPIP, is a chemical compound with potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been extensively studied for its pharmacological properties.

Mechanism of Action

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that inhibits the release of neurotransmitters such as glutamate and GABA. By blocking mGluR7, 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases the release of these neurotransmitters, leading to anxiolytic, antidepressant, and antipsychotic effects. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also modulates the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It also modulates the activity of the dopamine system, which is involved in the reward pathway of the brain. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to increase the release of neurotransmitters such as glutamate and GABA, leading to its therapeutic effects. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for mGluR7, which makes it a useful tool for studying the role of this receptor in various diseases. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have a low toxicity profile, making it safe for use in animal models. However, one of the limitations of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by using suitable solvents or by developing more soluble analogs of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Future Directions

There are several future directions for the study of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to explore its potential as a treatment for drug addiction, as mGluR7 plays a role in the reward pathway of the brain. Another direction is to develop more soluble analogs of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which can be administered in vivo more easily. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also be used as a tool to study the role of mGluR7 in various diseases, such as anxiety, depression, and schizophrenia. Finally, the development of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a therapeutic agent for these diseases can be pursued further, as it has shown promising results in animal models.

Synthesis Methods

The synthesis of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-4-aminobenzophenone with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in a high yield. This method has been optimized to produce 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high purity and yield, making it suitable for large-scale production.

Scientific Research Applications

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been studied as a potential treatment for drug addiction, as mGluR7 plays a role in the reward pathway of the brain.

properties

Product Name

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-14-8-4-5-10-17(14)22-21(24(29)27-20-13-6-9-15(2)25-20)16(3)26-18-11-7-12-19(28)23(18)22/h4-6,8-10,13,22,26H,7,11-12H2,1-3H3,(H,25,27,29)

InChI Key

RMAFAUCLWQNBGO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C)C(=O)CCC3)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C)C(=O)CCC3)C

Origin of Product

United States

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